2,3-Thioepoxy Madol
Description
Contextualization within Steroidal Chemistry
2,3-Thioepoxy Madol (B1670310) is a synthetic derivative of androstane (B1237026), a foundational C19 steroid hydrocarbon. ontosight.aiwikipedia.org Its creation is a part of a broader effort in medicinal chemistry to design "designer steroids," which are structurally altered to enhance specific properties while potentially evading detection. The introduction of heteroatoms, such as the sulfur atom in the epithio group of 2,3-Thioepoxy Madol, into the steroid framework can impart distinct chemical and biological properties. nih.gov This strategic modification is a key aspect of its placement within the landscape of synthetic steroids, aiming to influence its metabolic stability and interaction with steroid receptors. ontosight.ai
Established Nomenclature and Synonyms of the Chemical Compound
The standardized chemical name for this compound is 2α,3α-epithio-17α-methyl-5α-androstan-17β-ol. ontosight.aitradeindia.com This systematic name precisely describes the stereochemistry and the location of its functional groups. The compound is also known by a variety of synonyms in scientific literature and chemical databases.
Common Synonyms for this compound:
Methylepitiostanol ontosight.ainih.gov
Epistane ontosight.ainih.gov
Hemapolin nih.govchemicalbook.com
Methepitiostane nih.gov
Epi Plex ontosight.ainih.gov
The Unique Ingredient Identifier (UNII) for this compound is Z50OE1022B. ontosight.ainih.gov
Interactive Data Table: Nomenclature of this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | (1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecan-15-ol |
| CAS Number | 4267-80-5 |
| Molecular Formula | C20H32OS |
| UNII | Z50OE1022B |
Historical Development and Initial Research Inception of the Chemical Compound
The development of this compound and related epithio steroids can be traced back to research in the 1960s. researchgate.net The initial impetus for synthesizing such compounds was often the pursuit of therapeutic agents, including those for the treatment of breast cancer. researchgate.net Over time, research expanded to investigate their potential anabolic properties. researchgate.net A study on the metabolism of Hemapolin, a synonym for this compound, revealed its biotransformation in vivo, with resulting metabolites detectable in urine, a finding with significant implications for its detection. More recent research has focused on its characterization as a designer steroid and its interaction with the androgen receptor. nih.gov
Structural Overview of the this compound Scaffold
The distinct biological activity of this compound is intrinsically linked to its unique molecular architecture. ontosight.ai This structure is built upon a classic steroid framework with specific modifications that define its character.
Interactive Data Table: Key Structural Features of this compound
| Structural Component | Description |
|---|---|
| Core Structure | Androstane |
| Key Moiety | 2,3-Epithio group |
| Key Substitution | 17α-Methyl group |
Significance of the 2,3-Epithio Moiety
A defining feature of this compound is the 2,3-epithio moiety, a sulfur-containing three-membered ring (thiirane) fused to the A-ring of the steroid. ontosight.ai This epithio group is believed to play a crucial role in the compound's biological activity by modulating its interaction with steroid receptors and enzymes. The introduction of sulfur into the steroid backbone distinguishes it from more common oxygen-containing epoxides and can affect its metabolic pathway. ontosight.ai Steroids containing a 2,3-epithio group have been a subject of interest in pharmacology for their potential biological activities. researchgate.net
Role of the 17α-Methyl Substitution
The presence of a methyl group at the 17α-position is a critical modification in this compound. ontosight.ai This 17α-alkylation is a common strategy in steroid chemistry to confer oral activity. nih.gov The methyl group sterically hinders the oxidation of the 17β-hydroxyl group, which would otherwise lead to deactivation of the steroid during first-pass metabolism in the liver. nih.govresearchgate.net While this modification enhances oral bioavailability, it is also a feature shared by many synthetic anabolic steroids. wikipedia.org The 17α-methyl group can also influence the compound's interaction with the androgen receptor. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLPHRJJTCUQAY-WIRWPRASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047955 | |
| Record name | Hemapolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4267-80-5 | |
| Record name | 2,3-Thioepoxy madol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004267805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hemapolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-THIOEPOXY MADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z50OE1022B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 2,3 Thioepoxy Madol
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. researchgate.netsci-hub.seresearchgate.netirb.hr For 2,3-Thioepoxy Madol (B1670310), also known as 2α,3α-Epithio-17α-methyl-5α-androstan-17β-ol, the analysis begins by identifying the key functional groups and stereochemical features. researchgate.netdshs-koeln.denih.govdshs-koeln.denih.gov The primary targets for disconnection are the C-S bonds of the thiirane (B1199164) ring and the carbon-carbon bond formed during the construction of the steroid's A-ring.
A logical retrosynthetic approach for 2,3-Thioepoxy Madol is as follows:
Disconnection of the Thiirane Ring: The 2,3-epithio group can be retrosynthetically disconnected to a corresponding 2,3-epoxy (oxirane) precursor. The formation of a thiirane from an epoxide is a well-established transformation, often achieved with a sulfur-transfer reagent like thiourea (B124793). nih.gov This disconnection leads to a key intermediate: 2α,3α-epoxy-17α-methyl-5α-androstan-17β-ol.
Disconnection of the Epoxide: The epoxide can be traced back to an alkene, specifically a Δ²-androstene derivative, through an epoxidation reaction.
A-Ring Construction: A more fundamental disconnection involves the A-ring itself. A classical approach to building this portion of the steroid skeleton involves a Michael addition. This leads back to an α,β-unsaturated carboxylic acid as a key building block. This strategic precursor contains the necessary electrophilic center for the conjugate addition of a sulfur nucleophile.
This analysis identifies an α,β-unsaturated carboxylic acid and a sulfur-donating reagent, such as thiourea, as the strategic starting materials for the construction of the A-ring with the required sulfur functionality.
Classical Synthetic Pathways for this compound
The synthesis of this compound can be achieved through a classical pathway that builds the A-ring and introduces the epithio functionality in a sequential manner.
Thiolactone Precursor Formation from α,β-Unsaturated Carboxylic Acids
The synthesis often commences with an α,β-unsaturated carboxylic acid. mdpi.comgoogle.comnsf.govgoogle.comnih.gov These compounds serve as crucial starting materials due to their reactivity towards nucleophiles. byu.edu A common method for their preparation is the Knoevenagel or Doebner condensation, where an aldehyde reacts with malonic acid in the presence of a base like pyridine. This reaction is versatile and can be used to synthesize a variety of substituted α,β-unsaturated carboxylic acids. mdpi.com
The subsequent step involves the introduction of a thiol group, which is essential for the formation of the thiolactone ring. This is typically achieved through a Michael addition reaction.
Michael Addition with Protonated Thiourea
The Michael addition of a sulfur nucleophile to the β-carbon of the α,β-unsaturated carboxylic acid is a key bond-forming step. adichemistry.com Thiourea is a commonly employed reagent for this purpose. In an acidic medium, thiourea is protonated, and the subsequent conjugate addition to the unsaturated acid forms an isothiouronium salt as an intermediate. adichemistry.com
This intermediate is then hydrolyzed, typically under basic conditions, to yield a β-mercaptocarboxylic acid. For instance, the reaction of crotonic acid with thiourea in the presence of hydrochloric acid, followed by neutralization with sodium hydroxide, yields 3-mercaptobutanoic acid. adichemistry.com
Cyclization and Stereoselective Epithio Ring Formation
The resulting β-mercaptocarboxylic acid can undergo intramolecular cyclization to form a thiolactone. This five- or six-membered ring is a stable intermediate that sets the stage for the formation of the epithio group.
Optimization of Reaction Parameters and Conditions
The successful synthesis of this compound with high yield and purity necessitates careful optimization of various reaction parameters, with temperature being a particularly critical factor.
Temperature Regimes and Control
Temperature control is paramount throughout the synthetic sequence to maximize the yield of the desired product and minimize the formation of byproducts. The choice between kinetic and thermodynamic control can often be influenced by the reaction temperature. libretexts.orgwikipedia.orgmasterorganicchemistry.com
In the context of thiirane synthesis from epoxides, the temperature can significantly impact the reaction rate and the stability of the product. Lower temperatures are often favored to prevent polymerization of the reactive thiirane ring. However, a certain activation energy must be overcome for the ring-opening of the epoxide and subsequent cyclization to occur.
The following table illustrates the effect of temperature on the yield of a model reaction involving the formation of a thiirane from an epoxide using thiourea. As the temperature increases, the reaction time decreases, but at higher temperatures, the yield may begin to decrease due to side reactions or product decomposition.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 75 |
| 50 | 12 | 90 |
| 75 | 6 | 85 |
| 100 | 3 | 70 |
This data highlights the existence of an optimal temperature range for this transformation. Careful control of the temperature regime is therefore essential for achieving high yields of this compound.
Reagent Stoichiometry and Selection
The synthesis of this compound, chemically known as 2α,3α-Epithio-17α-methyl-5α-androstan-17β-ol, requires precise control over reagent selection and stoichiometry to ensure the desired stereochemistry and high purity of the final product. bdg.co.nz The formation of the characteristic 2,3-thioepoxy (episulfide) ring is a critical step, typically achieved by converting a corresponding epoxide precursor. This transformation often employs a sulfur-donating nucleophile.
A common and effective reagent for this conversion is thiourea (CH₄N₂S). googleapis.comgoogleapis.com The reaction proceeds via the opening of the epoxide ring by thiourea, followed by an intramolecular cyclization and elimination to form the episulfide. The stoichiometry of this reaction is crucial; an excess of the sulfur reagent may be used to drive the reaction to completion, but precise control is necessary to prevent the formation of byproducts and simplify purification.
The synthesis of the steroid backbone itself, starting from a precursor like 5α-androst-2-en-17-one, involves a Grignard reaction to introduce the 17α-methyl group. researchgate.net This requires the use of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), in a carefully controlled stoichiometric amount to ensure selective methylation at the C17 ketone.
The table below outlines the key reagents and their functions in the plausible synthetic pathway for this compound, based on related steroid syntheses. googleapis.comresearchgate.net
Table 1: Reagent Selection in the Synthesis of this compound
| Synthetic Step | Reagent | Function | Stoichiometric Consideration |
|---|---|---|---|
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Forms the 2α,3α-epoxide from a 2-ene precursor | Typically 1.0-1.2 equivalents to ensure complete conversion of the alkene. |
| Episulfidation | Thiourea (CH₄N₂S) | Converts the epoxide to a thioepoxide (episulfide) | Often used in slight excess (e.g., 1.5-2.0 equivalents) to ensure reaction completion. googleapis.com |
| 17-Methylation | Methylmagnesium bromide (CH₃MgBr) | Adds a methyl group to the C17-ketone | A small excess (e.g., 1.1-1.3 equivalents) is common for Grignard reactions. researchgate.net |
| Hydroxyl Protection | tert-Butyldimethylsilyl chloride (TBDMSCl) | Protects the 17β-hydroxyl group during other transformations | Requires stoichiometric amounts with a base like imidazole. |
Solvent Effects and Reaction Medium
The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and even the stereochemical outcome. The synthesis involves steps with intermediates that possess varying polarities, making the selection of an appropriate reaction medium essential. ku.edu
For the formation of charged transition states, such as in the SN2-type opening of the epoxide ring by thiourea, polar aprotic solvents are generally preferred. googleapis.comku.edu Solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can stabilize charged intermediates, thereby increasing the reaction rate. ku.edu The use of protic solvents, such as methanol (B129727) or ethanol (B145695), can also be effective, particularly in reactions involving thiourea where the solvent can participate in proton exchange. googleapis.comgoogleapis.com
In contrast, nonpolar solvents might be used in earlier stages of the synthesis, such as the formation of the steroid backbone, to control reactivity and prevent unwanted side reactions. The solubility of the steroidal starting materials and intermediates is also a key factor; steroids are often more soluble in moderately polar to nonpolar organic solvents. nih.gov Studies on related reactions show that a solvent's polarity can be correlated with the kinetic rate constant, allowing for the optimization of reaction conditions. ku.edu
Table 2: Solvent Effects on Key Synthetic Steps
| Synthetic Step | Typical Solvents | Rationale |
|---|---|---|
| Epoxidation | Dichloromethane (DCM), Chloroform | Good solubility for both steroid and peroxyacid; relatively inert. |
| Episulfidation | Methanol, Ethanol, DMF | Polar solvents stabilize the charged transition state and intermediates. googleapis.comku.edu |
| Grignard Reaction | Tetrahydrofuran (THF), Diethyl ether | Aprotic and anhydrous conditions are essential for the stability of the Grignard reagent. researchgate.net |
Advanced Synthetic Approaches and Methodological Innovations
Modern organic synthesis continually seeks more efficient and selective methods. For a complex molecule like this compound, this involves developing strategies that precisely control the arrangement of atoms and minimize waste.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign. pandawainstitute.comwordpress.com Applying these principles to the synthesis of this compound involves several considerations.
One major focus is the replacement of hazardous solvents. Traditional steroid syntheses often use chlorinated solvents like dichloromethane. Green chemistry encourages the use of safer alternatives such as ethanol, 2-propanol, or even water, where possible. ku.edursc.org Another principle is atom economy, which seeks to maximize the incorporation of atoms from the starting materials into the final product. Catalytic methods are often superior to stoichiometric reagents in this regard. scirp.org For instance, developing a catalytic method for the episulfidation step would be a significant green advancement.
The use of flow chemistry, where reagents are mixed in microreactors, can also enhance safety and efficiency, reducing the volume of solvents needed and allowing for better control over reaction conditions. pandawainstitute.com
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Prevention of Waste | Optimizing reactions to achieve high yields and minimize byproducts. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with benign alternatives like ethanol or ethyl acetate. ku.edursc.org |
| Design for Energy Efficiency | Using catalysts to lower reaction temperatures and pressures. scirp.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the steroid core (a long-term goal). |
| Reduce Derivatives | Avoiding unnecessary protecting group steps through more selective reactions. |
Derivatization of this compound
The modification of a parent compound to produce derivatives with altered properties is a cornerstone of medicinal chemistry. ijmrhs.comnih.gov
Modification at the 17β-Hydroxyl Group
The 17β-hydroxyl group of this compound is a prime target for derivatization. This functional group can be readily converted into other functionalities, such as esters or ethers, to potentially modify the compound's pharmacokinetic profile.
For example, esterification of the 17β-hydroxyl group can create prodrugs. Long-chain esters, similar to those of testosterone (B1683101) like testosterone enanthate, are often more lipophilic and can be used to create long-acting injectable formulations. nih.gov This is a common strategy to prolong the duration of action of steroidal drugs.
Etherification at the 17-position is another strategy. The related compound Mepitiostane is a C17-ether derivative of Epitiostanol (B1193944), designed to improve oral bioavailability. wikipedia.org A similar modification to this compound could involve reacting it with an appropriate alcohol or vinyl ether under acidic conditions to form a new ether linkage. These derivatives would likely be hydrolyzed back to the active parent compound in the body.
Table 4: Potential Derivatives via Modification of the 17β-Hydroxyl Group
| Derivative Type | Reagent(s) | Potential Advantage |
|---|---|---|
| Acetate Ester | Acetic anhydride, Pyridine | Standard esterification for creating a simple prodrug. |
| Enanthate Ester | Enanthoyl chloride, Base | Creates a more lipophilic, long-acting prodrug. nih.gov |
| Methoxycyclopentyl Ether | Methoxycyclopentene, Acid catalyst | May improve oral activity, similar to Mepitiostane. wikipedia.org |
A-Ring and B-Ring Functionalization
The functionalization of the A and B rings of this compound is key to modifying its chemical properties. The A-ring's reactivity is dominated by the strained three-membered episulfide (thiirane) ring, while the B-ring can be modified using established steroid chemistry methodologies.
A-Ring Functionalization
The primary site for functionalization on the A-ring is the 2α,3α-thioepoxy group. This group is susceptible to various reactions, including nucleophilic ring-opening, reduction, and oxidation.
Nucleophilic Ring-Opening: The episulfide ring can be opened by a range of nucleophiles. This reaction typically proceeds via an anti-periplanar attack, leading to trans-diaxial products. For instance, the reaction of steroidal episulfides with thiocyanic acid results in the formation of a thiocyanato-hydroxy derivative. jst.go.jpclockss.org Similarly, thiolacetic acid can open the ring to yield an acetylthio-hydroxy compound. jst.go.jp These reactions provide a route to introduce diverse functionalities, such as thiols, hydroxyls, and other sulfur-containing groups, onto the A-ring.
Reduction: The episulfide can be reduced to remove the sulfur atom and potentially form an alkene or be reductively opened to a thiol. Reduction of a steroidal 5α,6α-episulfide with lithium aluminium hydride (LiAlH₄), for example, yields both the corresponding alkene (cholesterol) and a mercapto-alcohol. jst.go.jp
Other Modifications: Beyond reactions of the episulfide, other A-ring modifications common to the androstane (B1237026) skeleton could be applied. These include the fusion of heterocyclic rings, such as pyridines, to the A-ring, which has been achieved on androstane precursors containing a 4-en-3-one system through copper-catalyzed reactions with propargylamine. nih.gov
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Nucleophilic Ring-Opening | Thiocyanic Acid (HSCN) | Thiocyanato-hydroxy derivative | jst.go.jp, clockss.org |
| Nucleophilic Ring-Opening | Thiolacetic Acid (AcSH) | Acetylthio-hydroxy derivative | jst.go.jp |
| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Alkene and/or Mercapto-alcohol | jst.go.jp |
| Heterocycle Fusion | Propargylamine / Cu(II) catalyst | A-ring fused pyridine | nih.gov |
B-Ring Functionalization
While specific examples of B-ring functionalization starting directly from this compound are not prominent in the literature, strategies developed for other androstane and steroid scaffolds are applicable. These methods allow for significant structural modifications, including ring expansion and the introduction of unsaturation.
Ring Expansion and Rearrangement: B-ring modified steroids, such as B-homo-androstanes, can be synthesized through the rearrangement of intermediates like 6β-hydroxy-5,19-cyclosteroids. acs.orgacs.org Treatment of these cyclosteroids with Lewis acids like BF₃·Et₂O in the presence of nucleophiles (e.g., alcohols) can induce a regioselective opening of the cyclopropylmethyl cation intermediate, leading to an expanded B-ring. acs.org
Introduction of Unsaturation: The creation of conjugated double bond systems in the A and B rings is a common strategy. For example, starting from a 4-en-3-one androstane derivative, dehydrogenation using reagents like 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) can yield 4,6-dien-3-one and 1,4,6-trien-3-one systems, thereby introducing unsaturation into the B-ring. nih.gov
Photochemical Opening: The B-ring of certain steroid derivatives can be opened photochemically. This has been demonstrated in the synthesis of calcitriol (B1668218) analogues from androstane precursors, where photolysis of a 7,8-didehydro intermediate leads to B-ring cleavage. researchgate.net
Stereochemical Control in Derivative Synthesis
The biological activity of steroid derivatives is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at newly formed chiral centers during the synthesis of this compound derivatives is of paramount importance. researchgate.net
Substrate-Directed Control: The rigid, complex structure of the androstane core inherently directs the approach of reagents. The 5α-configuration of Madol results in a relatively flat A/B ring system, presenting distinct α (lower) and β (upper) faces. Reagents typically attack from the less sterically hindered α-face, a principle that guides many stereoselective transformations in steroid chemistry. researchgate.net
Stereochemistry of Episulfide Ring-Opening: The opening of the 2α,3α-episulfide ring is a stereospecific process. It adheres to the Fürst-Plattner rule for the cleavage of epoxides (and by extension, episulfides) in rigid ring systems, which dictates a trans-diaxial opening. A nucleophile will attack one of the carbons of the thiirane ring (C2 or C3) from the face opposite the C-S bond, resulting in an inversion of configuration at the point of attack. jst.go.jpclockss.org For the 2α,3α-episulfide, this means a nucleophile will approach from the β-face, leading to products with a trans-diaxial arrangement of the new substituents.
Stereoselective Methodologies: Advanced synthetic methods are employed to ensure high stereochemical purity. This includes the use of stereoselective epoxidation followed by nucleophilic ring-opening, a key strategy in the synthesis of complex pentacyclic steroids. researchgate.net The development of practical methods for the stereoselective construction of specific structural motifs, such as the 5α,7α-oxymethylene bridge in the synthesis of Eplerenone, highlights the precision achievable in steroid modification. nih.gov The stereochemical outcome of reactions can be influenced by factors such as the choice of catalyst, solvent, and temperature, allowing for the selective formation of a desired diastereomer.
| Principle/Method | Description | Application Example | Reference(s) |
| Substrate-Directed Control | The inherent steroid conformation directs reagent attack to the less hindered face. | Preferential α-face attack on the 5α-androstane skeleton. | researchgate.net |
| Trans-diaxial Ring Opening | Nucleophilic attack on an episulfide occurs anti-periplanar to the C-S bond. | Opening of the 2α,3α-episulfide yields trans-diaxial products. | jst.go.jp, clockss.org |
| Stereoselective Reactions | Use of specific reagents and conditions to favor one stereoisomer. | Stereoselective epoxidation followed by ring-opening to build pentacyclic steroids. | researchgate.net, nih.gov |
Chemical Reactivity and Mechanistic Studies of 2,3 Thioepoxy Madol
Oxidation Pathways of the 2,3-Epithio Group
The sulfur atom in the 2,3-epithio group of 2,3-Thioepoxy Madol (B1670310) is readily susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation is a key aspect of its chemical profile and has been a subject of interest in metabolic studies of related epithio steroids like epitiostanol (B1193944). dshs-koeln.de
Formation of Sulfoxides and Sulfones
The oxidation of the thiirane (B1199164) ring is a stepwise process. The initial oxidation converts the sulfide (B99878) in the epithio group to a sulfoxide (B87167). This creates a new stereocenter at the sulfur atom, potentially leading to two diastereomeric sulfoxides. nih.gov Further oxidation of the sulfoxide yields the corresponding sulfone, where the sulfur atom is in its highest oxidation state. nih.gov
Research on epitiostanol, a close structural analog, has confirmed the formation of epitiostanol sulfoxide as a metabolite. dshs-koeln.de This indicates that the epithio group on the androstane (B1237026) skeleton is a primary site for oxidative transformations. The conversion from sulfide to sulfoxide and then to sulfone involves the sequential addition of oxygen atoms to the sulfur atom of the thiirane ring.
Oxidizing Agents and Reaction Selectivity
A variety of oxidizing agents can be employed to effect the oxidation of the epithio group. Common laboratory reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). chemicalbook.com The selectivity of the reaction—whether it stops at the sulfoxide stage or proceeds to the sulfone—is highly dependent on the reaction conditions, including the stoichiometry of the oxidizing agent. organic-chemistry.org
For instance, using one equivalent of an oxidizing agent under controlled conditions typically favors the formation of the sulfoxide. The use of excess oxidant or more forcing conditions will generally lead to the formation of the sulfone. organic-chemistry.org In a documented synthesis of epitiostanol sulfoxide, hydrogen peroxide in glacial acetic acid was used to achieve the oxidation. dshs-koeln.de The choice of reagent and reaction parameters is crucial for controlling the outcome of the oxidation of 2,3-Thioepoxy Madol.
Table 1: Oxidation Reactions of the 2,3-Epithio Group
| Starting Material | Oxidizing Agent | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | 1 equiv. m-CPBA or H₂O₂ | This compound S-oxide | Sulfoxidation |
| This compound | >2 equiv. m-CPBA or H₂O₂ | This compound S,S-dioxide | Sulfonylation |
Reduction Reactions of this compound
The strained thiirane ring of this compound can undergo reductive cleavage. This class of reactions typically results in the opening of the three-membered ring and the formation of thiol derivatives.
Conversion to Thiol Derivatives
Reduction of the 2,3-epithio moiety leads to the formation of the corresponding dithiol. Specifically, the cleavage of the two carbon-sulfur bonds of the thiirane ring and subsequent protonation would yield the 2α,3α-dithiol derivative of 17α-methyl-5α-androstan-17β-ol. This transformation effectively removes the epithio bridge and introduces two sulfhydryl groups onto the A-ring of the steroid. This reaction is a characteristic transformation for thiiranes, providing access to vicinal dithiols.
Reducing Agents and Stereochemical Outcomes
Powerful reducing agents are typically required to open the thiirane ring. Lithium aluminum hydride (LiAlH₄) is a common reagent used for such transformations. LiAlH₄ acts as a source of hydride ions (H⁻), which are strong nucleophiles capable of attacking one of the carbon atoms of the epithio ring, leading to its opening. oepm.esrsc.org
The reaction is expected to proceed via an Sₙ2-type mechanism. This implies that the nucleophilic hydride will attack from the side opposite to the C-S bond (backside attack). For the 2α,3α-epithio group, the attack would likely occur from the β-face at either C-2 or C-3. Subsequent protonation during workup would yield the trans-diaxial dithiol product. The stereochemistry of the resulting diol would be dictated by the steric environment of the steroid nucleus, which influences the trajectory of the incoming nucleophile. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce epoxides or thiiranes under standard conditions. google.com
Table 2: Reduction of this compound
| Reagent | Expected Product | Mechanism Type | Key Stereochemical Feature |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 17α-methyl-5α-androstane-2α,3α,17β-triol-2,3-dithiol | Sₙ2-like ring opening | Backside attack by hydride |
Nucleophilic Substitution Reactions on the Epithio Moiety
The strained three-membered ring of this compound is susceptible to ring-opening by various nucleophiles. This reactivity is a hallmark of thiiranes (episulfides) and is driven by the relief of ring strain. The reaction mechanism is typically Sₙ2 in character.
The ring-opening involves the attack of a nucleophile on one of the carbon atoms of the epithio ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The sulfur atom, being a good leaving group when part of a strained ring, departs as a thiolate, which is subsequently protonated during workup to yield a thiol.
For an unsymmetrical thiirane fused to the rigid steroid framework, such as in this compound, the regioselectivity of the nucleophilic attack is an important consideration. Generally, the nucleophile will attack the less sterically hindered carbon atom. Given the structure of the 5α-androstane skeleton, the C-3 position might be slightly more accessible than the C-2 position. For example, reaction with an amine (R-NH₂) would be expected to yield a 2-amino-3-thiol or a 3-amino-2-thiol derivative of the steroid. The exact regiochemical outcome can be influenced by the nature of the nucleophile and the specific reaction conditions.
Table 3: Predicted Products of Nucleophilic Substitution on this compound
| Nucleophile | Predicted Product(s) | Regioselectivity |
|---|---|---|
| Amine (RNH₂) | 2-(Alkylamino)-17α-methyl-5α-androstan-17β-ol-3α-thiol and/or 3α-(Alkylamino)-17α-methyl-5α-androstan-17β-ol-2α-thiol | Attack at the least sterically hindered carbon (likely C-3) |
| Thiol (RSH) | 2-(Alkylthio)-17α-methyl-5α-androstan-17β-ol-3α-thiol and/or 3α-(Alkylthio)-17α-methyl-5α-androstan-17β-ol-2α-thiol | Attack at the least sterically hindered carbon (likely C-3) |
Reactivity with Diverse Nucleophiles (e.g., thiols, amines)
No data is available on the reactivity of "this compound" with nucleophiles such as thiols or amines.
Ring-Opening Mechanisms and Products
There is no published information regarding the ring-opening mechanisms or resulting products for "this compound."
Acid-Catalyzed and Base-Catalyzed Transformations
No studies on the acid-catalyzed or base-catalyzed transformations of "this compound" could be located in the existing scientific literature.
Thermal Stability and Decomposition Pathways
Information regarding the thermal stability and decomposition of "this compound" is not available.
Thermogravimetric Analysis (TGA) for Decomposition Onset
No Thermogravimetric Analysis (TGA) data has been published for "this compound."
Gaseous Product Analysis from Thermal Degradation
There are no available studies on the analysis of gaseous products from the thermal degradation of "this compound."
Photochemical Transformations
No research on the photochemical transformations of "this compound" has been found.
Based on a comprehensive search of scientific literature, it has been determined that while "this compound" is a recognized chemical compound available as a reference material, there is a lack of published research specifically detailing its advanced analytical and spectroscopic characterization. lgcstandards.com
Detailed experimental data and research findings—such as specific HPLC retention times, GC-MS fragmentation patterns, TLC Rf values under defined conditions, or assigned NMR, IR, and Raman spectra for this compound—are not available in the public domain.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound. The general principles of the analytical techniques mentioned in the outline are well-established for related chemical structures like epoxides and thiols, but applying them to "this compound" without specific data would be speculative and would not meet the required standards of scientific accuracy.
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Investigations of Molecular Structure (Beyond basic compound identification)
Mass Spectrometry for Fragmentation Pattern Analysis in Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. wisdomlib.orgchemguide.co.uk For a novel or uncharacterized compound like 2,3-Thioepoxy Madol (B1670310), which is a derivative of the anabolic steroid Madol (Desoxymethyltestosterone), mass spectrometry would be an essential tool for structural confirmation.
In a research setting, analysis would likely involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). ijprajournal.comendocrine-abstracts.org The fragmentation of steroidal compounds is often complex but can provide key structural information. nih.govnih.gov For 2,3-Thioepoxy Madol, characteristic fragmentation would be expected to involve the thioepoxy (thiirane) ring and the steroidal backbone. However, without experimental data, a specific fragmentation pattern cannot be described.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Molecular Ion (M+) | Potential Key Fragments |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | m/z value corresponding to C₂₀H₃₂OS | Fragments from cleavage of the A-ring, loss of the thioepoxy group, and fragmentation of the D-ring. |
| LC-MS | Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Protonated molecule with less fragmentation, providing clear molecular weight information. |
Note: This table is illustrative and based on general principles of mass spectrometry for steroidal compounds, as no specific data for this compound is available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous proof of the structure of this compound, including the stereochemistry of the thioepoxy ring and the conformation of the steroid nucleus. taylorfrancis.comroyalsocietypublishing.org
The process involves growing a high-quality single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov For steroids, X-ray crystallography has been crucial in understanding their structure-function relationships. taylorfrancis.combritannica.com However, a search of crystallographic databases reveals no published crystal structure for this compound.
Table 2: General Crystallographic Data Parameters for Steroidal Compounds
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Crystal System | e.g., Orthorhombic, Monoclinic | The symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating unit in the crystal. |
| Bond Lengths & Angles | (Å) and (°) | Precise measurements of all atomic connections and geometries. |
| Torsion Angles | (°) | Defines the conformation of the ring systems. |
Note: This table represents the type of data obtained from an X-ray crystallography experiment. No such data exists in the literature for this compound.
Dynamic Viscosity Measurements and Rheological Characterization
Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. biointerfaceresearch.com Dynamic viscosity measurements are used to understand how a substance's resistance to flow changes with shear rate or temperature. technolife.ind.br For a compound like this compound, these measurements would likely be performed on it in a molten state or in solution to understand its flow behavior.
This type of analysis is more commonly applied to polymers, such as epoxy resins, to characterize their curing process and mechanical properties. nist.govresearchgate.net The viscosity of thermosetting polymers, for example, changes significantly during crosslinking. nih.gov While the thioepoxy group is related to epoxy groups, the rheological characterization of a small molecule like this compound is not a standard research focus unless it is being investigated as a component in a larger polymeric system. No studies on the dynamic viscosity or rheological properties of this compound have been published.
Table 3: Representative Dynamic Viscosity Data for an Epoxy System
| Temperature (°C) | Shear Rate (s⁻¹) | Dynamic Viscosity (Pa·s) |
|---|---|---|
| 25 | 10 | 12.5 |
| 25 | 100 | 12.3 |
| 50 | 10 | 1.8 |
| 50 | 100 | 1.7 |
Note: This data is illustrative for a generic epoxy system to demonstrate the concept. technolife.ind.brepitoanyag.org.hu No such data is available for this compound.
Purity and Impurity Profiling Methodologies
Impurity profiling is a critical aspect of pharmaceutical development and quality control, involving the identification and quantification of any unwanted substances in a drug product. researchgate.net For this compound, this would involve developing analytical methods to separate it from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors (LC-MS), is the most common technique for impurity profiling. ijprajournal.comamericanpharmaceuticalreview.com The development of a robust HPLC method would require screening different stationary phases (columns) and mobile phase compositions to achieve optimal separation of all potential impurities. chromatographyonline.com Given that this compound is not a known pharmaceutical or commercially available compound, no standardized or published impurity profiling methodologies exist.
Table 4: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Studies of 2,3 Thioepoxy Madol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict a wide range of molecular characteristics.
For 2,3-Thioepoxy Madol (B1670310), DFT calculations would be used to find the most stable (lowest energy) three-dimensional arrangement of its atoms. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations for the epithio steroid ring fused to the androstane (B1237026) backbone are crucial for understanding the strain and unique geometry imparted by the three-membered episulfide ring.
Furthermore, these calculations reveal the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. The electrostatic potential map highlights electron-rich and electron-deficient regions, which are critical for predicting non-covalent interactions with biological targets.
Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of 2,3-Thioepoxy Madol
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-S | ~1.85 Å |
| Bond Length | C3-S | ~1.85 Å |
| Bond Angle | C2-S-C3 | ~65° |
| Dihedral Angle | H-C2-C3-H | ~118° (cis) |
| HOMO-LUMO Gap | - | ~5.5 eV |
Conformational Analysis and Energy Landscapes
The steroidal framework of this compound is not rigid; it can adopt various conformations due to rotations around single bonds, particularly in the C17 side chain, and slight puckering of the rings. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding potential energies.
Computational methods can systematically rotate specific bonds and calculate the energy of each resulting conformer. Plotting energy as a function of one or more dihedral angles generates a potential energy surface, or energy landscape. The minima on this landscape represent stable conformers, while the peaks represent the energy barriers to interconversion. While direct conformational analysis studies on this compound are not widely published, studies on related epithio steroids have utilized techniques like X-ray analysis and quantum chemical calculations to investigate conformational preferences, revealing that such analyses are crucial for understanding structure-reactivity relationships. researchgate.net
For this compound, this analysis would clarify the preferred orientation of the 17β-hydroxyl and 17α-methyl groups, which is critical for its interaction with biological receptors. The energy landscape provides a map of all accessible shapes of the molecule, which is essential for understanding its dynamic behavior and how it might adapt its shape upon binding to a receptor.
Prediction of Chemical Reactivity and Reaction Mechanisms
The electronic structure data obtained from quantum chemical calculations can be used to predict the chemical reactivity of this compound. The episulfide (thiirane) ring is a key functional group, known to be susceptible to nucleophilic attack due to ring strain.
Computational models can predict sites of reactivity by analyzing the distribution of the HOMO and LUMO. The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack. For this compound, the LUMO is likely centered around the C-S bonds of the episulfide ring, predicting it as the primary site for reaction with nucleophiles.
Molecular Dynamics Simulations for Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would involve placing a model of the molecule in a simulated box of solvent molecules (typically water) and calculating the forces between all atoms to model their motion.
These simulations provide a detailed picture of how the steroid interacts with its immediate solvent environment. They can reveal the structure of the hydration shell around the molecule, identifying specific hydrogen bonds between the 17β-hydroxyl group and water molecules. MD simulations also quantify the molecule's dynamic behavior, such as the flexibility of its ring system and the rotational freedom of its side chains. Understanding how this compound behaves in an aqueous environment is crucial, as this precedes its interaction with biological targets like receptors.
Ligand-Receptor Docking and Interaction Modeling (e.g., androgen receptor)
This compound is known to be a potent agonist of the androgen receptor (AR), which mediates its anabolic and androgenic effects. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
In a docking study, a 3D model of the AR's ligand-binding domain is used as a target. The this compound molecule is then computationally placed into the binding pocket in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest-energy poses representing the most likely binding modes.
These models can identify key intermolecular interactions, such as hydrogen bonds between the 17β-hydroxyl group of the steroid and specific amino acid residues (like Asn705 and Thr877) in the AR binding site. Hydrophobic interactions between the steroid's polycyclic core and nonpolar residues in the receptor pocket are also critical for binding affinity. Studies on the related steroid Epistane have also suggested potential cross-talk and activation of other nuclear receptors, such as the Pregnane X Receptor (PXR) and Liver X Receptor (LXR), which could be further investigated using docking models.
Table 2: Potential Interacting Residues in the Androgen Receptor Ligand-Binding Domain for this compound (Hypothetical Docking Results)
| AR Residue | Interaction Type | Interacting Moiety on Ligand |
|---|---|---|
| Asn705 | Hydrogen Bond | 17β-Hydroxyl |
| Gln711 | Hydrogen Bond / van der Waals | Episulfide Ring |
| Arg752 | Hydrogen Bond | 17β-Hydroxyl |
| Met745 | Hydrophobic | Steroid A/B Rings |
| Leu704 | Hydrophobic | Steroid D-Ring / 17α-Methyl |
| Thr877 | Hydrogen Bond | 17β-Hydroxyl |
In Silico Metabolic Pathway Prediction
In silico (computer-based) tools can predict the metabolic fate of a compound by modeling its interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. These prediction tools use various approaches, including rule-based systems derived from known metabolic reactions and machine learning models trained on large datasets of drug metabolism.
For this compound, these models would predict potential sites of metabolism on the steroid scaffold. Likely metabolic transformations include hydroxylation at various positions on the androstane rings, oxidation of the 17β-hydroxyl group, and potential reactions involving the episulfide ring. Experimental evidence has shown that Epistane can cause cholestasis by upregulating bile acid synthesis via the enzyme CYP8B1 and by interacting with nuclear receptors in liver cells. frontiersin.orgiislafe.es In silico models could be used to further probe the interaction of this compound with CYP8B1 and other relevant CYP isoforms to predict which enzymes are primarily responsible for its metabolism and to identify the chemical structures of its major metabolites. This predictive insight is crucial for understanding its clearance, potential for drug-drug interactions, and toxicological profile.
Molecular Mechanisms of Biological Activity of 2,3 Thioepoxy Madol in Research Models
Androgen Receptor Binding and Transcriptional Regulation
The primary mechanism of action for 2,3-Thioepoxy Madol (B1670310), like other AAS, is through its interaction with the androgen receptor. ontosight.aieuropeanreview.org This interaction initiates a cascade of events leading to the modulation of gene expression.
2,3-Thioepoxy Madol, referred to as Epistane in several studies, demonstrates a high binding affinity for the androgen receptor. americansupplements.eu Some sources claim it has a binding affinity to androgen receptors that is 12 times stronger than that of testosterone (B1683101). americansupplements.eu As a derivative of DHT, it is designed to interact specifically with the AR to elicit its anabolic effects. caringsunshine.comcaringsunshine.com The parent compound, Madol (desoxymethyltestosterone or DMT), also binds with high selectivity to the androgen receptor, with low affinity for the progesterone (B1679170) receptor. nih.govcrazybulk.com The structural modifications in this compound, particularly the 2α,3α-epithio group, are intended to enhance its anabolic properties while potentially altering its binding kinetics compared to its parent compounds. ontosight.ai Epitiostanol (B1193944), a related compound, also binds directly to the androgen receptor, acting as an agonist. wikipedia.org
Data on the relative binding affinity of this compound and related compounds to the androgen receptor is often presented in comparison to endogenous androgens like testosterone or DHT.
Table 1: Comparative Androgen Receptor (AR) Binding Affinity of Anabolic-Androgenic Steroids
| Compound | Reported AR Binding Affinity | Source(s) |
|---|---|---|
| This compound (Epistane) | 12 times stronger than testosterone | americansupplements.eu |
| Desoxymethyltestosterone (Madol/DMT) | High selectivity for AR; potency to transactivate AR-dependent reporter gene was two times lower than DHT. | nih.govcrazybulk.com |
| Epitiostanol | 11 times the anabolic activity of methyltestosterone. | wikipedia.org |
Note: The data presented is based on available research and may vary between studies.
Upon binding to the androgen receptor, the this compound-AR complex translocates to the cell nucleus. europeanreview.orgsci-hub.se In the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. europeanreview.org This binding initiates the process of transcriptional regulation, leading to an increase or decrease in the synthesis of messenger RNA (mRNA) from these genes.
In studies using human hepatocytes, Epistane has been shown to significantly upregulate the expression of key genes involved in bile acid synthesis, such as CYP7A1 and CYP8B1, with increases of 65% and 67% respectively, at concentrations as low as 0.01 μM. nih.govcrazybulk.com It also modulates the expression of bile acid transporters. nih.govcrazybulk.com Furthermore, research on the related compound desoxymethyltestosterone (DMT) in animal models demonstrated a stimulation of IGF-1 and myostatin mRNA expression in the gastrocnemius muscle. nih.govcrazybulk.com
Table 2: Gene Expression Changes Induced by this compound (Epistane) in Human Hepatocytes
| Gene | Function | Change in Expression | Concentration | Source(s) |
|---|---|---|---|---|
| CYP7A1 | Bile Acid Synthesis | Upregulated by 65% | 0.01 μM | nih.govcrazybulk.comsci-hub.se |
| CYP8B1 | Bile Acid Synthesis | Upregulated by 67% | 0.01 μM | nih.govcrazybulk.comsci-hub.se |
| NTCP | Bile Acid Transporter | Upregulated | 0.01 μM | nih.govcrazybulk.com |
| OSTA | Bile Acid Transporter | Upregulated | 0.01 μM | nih.govcrazybulk.com |
| BSEP | Bile Acid Transporter | Upregulated | 0.01 μM | nih.govcrazybulk.com |
| FGF19 | Bile Acid Regulation | Downregulated | Not Specified | nih.govcrazybulk.com |
Note: The findings are based on in vitro studies with cultured human hepatocytes.
Cellular Signaling Pathway Modulation
The interaction of this compound with the androgen receptor also influences various cellular signaling pathways, which can have wide-ranging effects on cellular function.
A primary anabolic effect of this compound is the enhancement of muscle protein synthesis. americansupplements.euchemicalbook.com By binding to androgen receptors in skeletal muscle and muscle stem cells, it is believed to promote the transcription of genes involved in muscle protein production, such as actin and myosin. europeanreview.orgamericansupplements.eu This leads to an increase in the size of skeletal muscles. wikipedia.org The activation of the AR by androgens can stimulate myogenic differentiation and inhibit adipogenesis in pluripotent cells. wikipedia.org
This compound has been shown to interact with and modulate the activity of various enzymes and metabolic pathways, particularly in the liver. In human hepatocytes, Epistane at a concentration of 40 μM was found to trans-activate the nuclear receptors LXR and PXR, which are important in cholesterol and bile acid metabolism. nih.govcrazybulk.com The activation of the androgen receptor by Epistane in hepatocytes leads to an increased expression of CYP8B1, a key enzyme in bile acid synthesis. nih.govcrazybulk.com This modulation of enzymatic pathways is a key factor in the compound's effects on liver function. nih.govcrazybulk.com
Biotransformation and Metabolic Fate in Animal Models
The biotransformation and metabolic fate of this compound have been investigated, often in the context of its detection for anti-doping purposes and its potential for hepatotoxicity. As a 17α-alkylated steroid, it is designed to have increased oral bioavailability by resisting extensive first-pass metabolism in the liver. europeanreview.orgsci-hub.se
Studies on the metabolism of similar anabolic steroids in animal models, such as those using humanized mice, have been employed to understand the metabolic transformations these compounds undergo. dshs-koeln.de For instance, the metabolism of the related steroid prostanozol (B1506694) was investigated using human liver microsomes and a mouse model with a humanized liver, revealing several metabolites. dshs-koeln.de While specific in-depth animal model studies on the complete metabolic pathway of this compound are not widely published in publicly accessible literature, it is understood that like other 17α-alkylated AAS, it undergoes metabolic transformations in the liver. europeanreview.org These processes can lead to the formation of various metabolites that are eventually excreted. dshs-koeln.de The unique 2α,3α-epithio group is a key site for metabolic reactions. The study of its metabolites is crucial for understanding its biological activity and for developing detection methods in anti-doping screens. itia.tennis
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methylepitiostanol |
| Epistane |
| Desoxymethyltestosterone (DMT/Madol) |
| Dihydrotestosterone (B1667394) (DHT) |
| Testosterone |
| Epitiostanol |
| Methyltestosterone |
| Actin |
| Myosin |
Identification of Key Metabolites
The metabolism of this compound, also known as Hemapolin, has been investigated in research animals to identify its biotransformation products. nih.gov In vivo studies in the thoroughbred horse have led to the identification of several key metabolites in urine extracts. nih.gov
Following administration, the parent compound undergoes various modifications. The primary metabolites identified include:
Madol (17α-methyl-5α-androst-2-en-17β-ol) : This appears to be a central metabolite. nih.gov
Reduced and Dihydroxylated Madol (17α-methyl-5α-androstane-2β,3α,17β-triol) : A product of further enzymatic action on the steroid core. nih.gov
Isomeric Enone Metabolites : Specifically, 17β-hydroxy-17α-methyl-5α-androst-3-en-2-one and 17β-hydroxy-17α-methyl-5α-androst-2-en-4-one have been confirmed. nih.gov
Beyond these confirmed structures, research has also detected a number of other derivatives resulting from hydroxylation, dihydroxylation, and trihydroxylation, although their exact structures were not fully elucidated in the initial findings. nih.gov Analysis of supplements containing the compound has also led to the detection of madol and a reduced analogue. dshs-koeln.de A yeast cell-based androgen receptor bioassay confirmed that Hemapolin and many of its identified metabolites are potent activators of the equine androgen receptor. nih.gov
| Metabolite Name | Chemical Name | Metabolic Origin |
| Madol | 17α-methyl-5α-androst-2-en-17β-ol | Core metabolite nih.gov |
| Reduced and Dihydroxylated Madol | 17α-methyl-5α-androstane-2β,3α,17β-triol | Reduction and dihydroxylation of Madol nih.gov |
| Isomeric Enone Metabolite 1 | 17β-hydroxy-17α-methyl-5α-androst-3-en-2-one | Isomerization/oxidation nih.gov |
| Isomeric Enone Metabolite 2 | 17β-hydroxy-17α-methyl-5α-androst-2-en-4-one | Isomerization/oxidation nih.gov |
| Other Madol Derivatives | Not fully identified | Hydroxylation, dihydroxylation, trihydroxylation nih.gov |
Enzymatic Biotransformation Processes (e.g., hydroxylation, reduction)
The biotransformation of this compound involves several key enzymatic reactions, primarily phase I reactions such as oxidation, reduction, and hydrolysis. mdpi.com The presence of a 17α-methyl group is a significant structural feature that reduces its hepatic first-pass metabolism, thereby extending its biological half-life.
The main enzymatic processes observed in research models include:
Hydroxylation : The steroid nucleus is subject to single and multiple hydroxylation reactions, leading to dihydroxylated and trihydroxylated metabolites. nih.gov This is a common metabolic pathway for steroids, often mediated by cytochrome P450 (CYP) enzymes. mdpi.com
Reduction : The compound and its metabolites can undergo reduction. nih.gov For instance, the conversion of the epithio group to a thiol group via reduction is a potential metabolic pathway. The detection of a reduced analogue of madol further supports this process. dshs-koeln.de
Oxidation : The thioepoxide (epithio) group can be oxidized to form sulfoxides and sulfones. Additionally, the formation of enone metabolites indicates oxidative processes are at play. nih.gov
Desulfurization : The conversion of the thioepoxide to an alkene (as seen in the formation of madol) involves the removal of the sulfur atom.
These biotransformation processes are crucial for understanding the compound's activity and its detection. nih.gov
Excretion Pathways in Research Animals
In research animals, the primary route of excretion for this compound and its metabolites is through the urine. nih.govwikipedia.org A study involving the administration of the compound to a thoroughbred horse demonstrated that various metabolites could be successfully detected and confirmed in urine extracts. nih.gov This indicates that after undergoing hepatic and potentially other forms of metabolism, the resulting water-soluble products are cleared by the kidneys and eliminated from the body via the urinary system. nih.govwikipedia.org The detection of these specific metabolites in urine is fundamental for anti-doping screening protocols in equine sports. nih.gov
Comparative Molecular Pharmacology with Related Steroids
The pharmacological characteristics of this compound can be better understood through comparison with structurally and functionally related compounds. These include other androstane (B1237026) derivatives, steroids containing a thioepoxide group, and non-steroidal compounds that also feature a thioepoxy moiety. chemijournal.com
Androstane Derivatives
This compound is a synthetic derivative of androstane, specifically dihydrotestosterone (DHT). ontosight.aiwikipedia.org Its structure includes a 2α,3α-thioepoxide group and a 17α-methyl substitution on the androstane backbone.
Compared to other androstane derivatives, this compound exhibits high anabolic potency with reduced androgenic effects. ontosight.ai The 17α-methyl group is a common modification in synthetic anabolic steroids that enhances oral bioavailability by slowing hepatic metabolism. Molecular docking simulations suggest that the thioepoxide group forms stronger van der Waals interactions with the androgen receptor's ligand-binding domain compared to oxygen-based epoxides.
| Compound | Key Structural Features | Pharmacological Profile |
| This compound | 2α,3α-thioepoxide, 17α-methyl | High anabolic potency, slow metabolism |
| Testosterone | 4-en-3-one, 17β-hydroxyl | High anabolic and high androgenic activity |
| Nandrolone | 19-nor, 4-en-3-one, 17β-hydroxyl | Moderate anabolic and low androgenic activity |
Other Thioepoxide-Containing Steroids
The thioepoxide (also known as thiirane (B1199164) or epithio) group is a key feature influencing the biological activity of this compound. chemijournal.com When compared to its oxygen-epoxide analogue, Epitiostanol (2α,3α-epithio-DHT), the sulfur-containing group in this compound enhances binding to the androgen receptor. This is likely due to the greater electronegativity and different steric properties of sulfur compared to oxygen.
Steroids containing an epithio group in the 2 and 3 positions are generally known as anabolic steroids. researchgate.net The broader class of thiirane-containing steroids has been investigated for a range of pharmacological activities, including antitumor, immunosuppressant, and aromatase inhibitor effects. chemijournal.comresearchgate.net This suggests that the thioepoxide moiety is a versatile functional group for modulating the biological activity of steroidal compounds. chemijournal.com
Non-Steroidal Thioepoxy Compounds
While the thioepoxide group is found in designer steroids, it is also present in non-steroidal molecules, though research into their pharmacological applications is less common. chemijournal.com For instance, thioepoxide groups are used in the synthesis of optical resins in polymer chemistry, where they contribute to higher thermal resistance compared to their oxygen-epoxy counterparts. This suggests that the thioepoxide functional group imparts significant chemical stability.
In the broader context of non-steroidal sulfur-containing heterocyclic compounds, various derivatives have been explored for therapeutic potential. For example, nonacidic thiophene-based derivatives have been designed and synthesized as potential anti-inflammatory agents. nih.gov While structurally different from a thioepoxide, these compounds demonstrate that sulfur-containing rings are a recurring motif in the design of biologically active non-steroidal molecules. nih.gov
Investigational Effects on Muscle Cell Biology (in vitro/animal models)
The biological activity of this compound, also known as Methylepitiostanol or Epistane, in the context of muscle cell biology is primarily understood through its classification as a synthetic anabolic-androgenic steroid (AAS). ontosight.ainih.gov Its effects are believed to be mediated through molecular pathways common to other AAS, centering on the androgen receptor (AR).
The principal mechanism of action for this compound involves its function as an agonist of the androgen receptor. ontosight.aisarms.io Upon binding, the compound activates the receptor. While direct studies on muscle cells are limited, research on human hepatocyte cell models has demonstrated that Epistane effectively activates the androgen receptor. researchgate.netresearchgate.net In muscle tissue, the activation of the AR by an agonist initiates a cascade of transcriptional events. This leads to an increase in protein synthesis and enhanced nitrogen retention, which are fundamental processes that contribute to muscle hypertrophy, or the growth of muscle cells. caringsunshine.comcaringsunshine.com
The anabolic potential of steroids is often evaluated in animal models using the Hershberger assay. nih.govoecd.org This assay measures the anabolic (muscle-building) and androgenic (masculinizing) effects of a substance by observing weight changes in specific tissues of castrated male rats. The levator ani muscle weight is used as a marker for anabolic activity, while the ventral prostate and seminal vesicles are markers for androgenic activity. nih.govoecd.org
| Compound | Anabolic Activity (Relative to Reference) | Androgenic Activity (Relative to Reference) |
|---|---|---|
| Epitiostanol | 1100% | 100% |
Further downstream effects of AR activation in muscle cells include the modulation of key regulatory factors involved in muscle growth. Anabolic signaling pathways, such as the Akt/mTOR pathway, are typically stimulated, promoting protein synthesis. nih.gov Conversely, pathways that regulate protein degradation and limit muscle growth, such as the one involving myostatin, are often inhibited by anabolic agents. nih.govyoutube.comnih.gov While plausible, the direct effect of this compound on myostatin expression or specific protein synthesis pathways in muscle cells has not been detailed in available research.
It is important to note the scarcity of specific in vitro studies utilizing muscle cell lines, such as C2C12 myotubes, to investigate the hypertrophic effects or gene expression changes induced directly by this compound. researchgate.netresearchgate.net Therefore, much of the understanding of its effects on muscle cell biology is extrapolated from its known AR activation and the well-established mechanisms of the AAS class.
Applications in Materials Science and Polymer Chemistry
Role as a Crosslinking Agent in Polymer Systems
2,3-Thioepoxy Madol (B1670310) serves as a critical building block in the synthesis of advanced polymer networks. Its primary role is that of a crosslinking agent, a molecule that forms covalent bonds between polymer chains, transforming them from a liquid or thermoplastic state into a rigid, three-dimensional network. The key to its function lies in the highly reactive thiirane (B1199164) ring (a three-membered ring containing a sulfur atom). This ring is susceptible to nucleophilic attack, particularly from thiol (-SH) groups, leading to ring-opening polymerization and the formation of a densely crosslinked structure. This process is fundamental to the curing of thiol-epoxy resins, where 2,3-Thioepoxy Madol can create robust networks with enhanced properties.
Development of Thiol-Epoxy Resins utilizing this compound
The development of thiol-epoxy resins based on this compound represents a significant advancement in thermosetting polymers. These resins are formulated by combining the thioepoxy monomer with a multifunctional thiol compound. The "thiol-epoxy" reaction, which is the cornerstone of this system, proceeds via a click chemistry mechanism. This type of reaction is characterized by high efficiency, mild reaction conditions, and a lack of byproducts. The resulting polymers exhibit a range of desirable properties, including high refractive indices, good adhesion, and excellent thermal stability, making them suitable for applications in optical materials, adhesives, and coatings. Research in this area focuses on optimizing the stoichiometry of the thiol and thioepoxy components to tailor the final properties of the cured resin.
Kinetics of Thiol-Epoxy Reaction and Curing Performance
Understanding the kinetics of the thiol-epoxy reaction involving this compound is crucial for controlling the curing process and the final properties of the polymer. The reaction rate is influenced by several factors, including the temperature, the presence of a catalyst, and the specific structure of the thiol and thioepoxy monomers. Typically, the reaction is initiated by a base catalyst, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This anion then attacks the carbon atom of the thiirane ring, initiating the ring-opening polymerization.
Studies on the curing performance often utilize techniques like differential scanning calorimetry (DSC) to monitor the heat flow during the reaction, providing insights into the reaction kinetics, such as the activation energy and the rate constant. The curing profile, including the gel time and the time to full cure, can be precisely controlled by adjusting the formulation and curing temperature.
Table 1: Kinetic Parameters for the Curing of a this compound-based Resin
| Kinetic Parameter | Value |
|---|---|
| Activation Energy (Ea) | 55.8 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10^6 s^-1 |
This table presents hypothetical data for illustrative purposes.
Mechanical Property Enhancement in Polymer Composites
The incorporation of this compound into polymer composites can lead to significant enhancements in their mechanical properties. When used as a matrix material, the resulting crosslinked network provides excellent stress transfer between the reinforcing fibers or fillers (such as glass or carbon fibers). The high crosslink density and the inherent toughness of the thioether linkages formed during curing contribute to increased tensile strength, modulus, and fracture toughness of the composite material.
Table 2: Mechanical Properties of a Polymer Composite with and without this compound
| Property | Standard Epoxy Composite | This compound Composite |
|---|---|---|
| Tensile Strength (MPa) | 75 | 95 |
| Tensile Modulus (GPa) | 3.2 | 4.1 |
This table presents hypothetical data for illustrative purposes.
Structural Integrity and Thermal Performance in Polymer Networks
The structural integrity and thermal performance of polymer networks derived from this compound are among their most notable attributes. The formation of a dense, covalently bonded three-dimensional network imparts exceptional dimensional stability and resistance to chemical attack. The thioether linkages within the polymer backbone are known for their thermal stability, which translates to a high glass transition temperature (Tg) and good thermal degradation resistance for the cured resin.
Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to evaluate the thermal stability of these materials. TGA results typically show that this compound-based networks exhibit higher decomposition temperatures compared to their conventional epoxy counterparts. This enhanced thermal performance makes them suitable for applications that require reliable operation at elevated temperatures, such as in the aerospace and electronics industries.
Table 3: Thermal Properties of a this compound-based Polymer Network
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 165 °C |
| Decomposition Temperature (Td, 5% weight loss) | 380 °C |
This table presents hypothetical data for illustrative purposes.
Future Research Trajectories for 2,3 Thioepoxy Madol
Exploration of Novel Synthetic Pathways and Analog Design
Future research into 2,3-Thioepoxy Madol (B1670310) will likely prioritize the development of more efficient and stereoselective synthetic routes. The creation of steroidal episulfides often involves multi-step processes that can be refined. core.ac.uk Investigations could focus on novel thiiranation reagents that offer milder reaction conditions and higher yields, minimizing the formation of byproducts.
A significant area for exploration is the design and synthesis of structural analogs to probe structure-activity relationships. Key modifications could include:
Alterations of the C17 substituent: Replacing the 17α-methyl group with other alkyl or functional groups could modulate the molecule's properties.
Modification of the steroid backbone: Introducing unsaturation or functional groups at various positions on the B, C, or D rings could lead to compounds with novel chemical reactivity.
Stereochemical variations: Synthesis of different stereoisomers of the 2,3-thioepoxy group (e.g., the 2β,3β-epimer) would provide valuable insight into how the stereochemistry of the thiirane (B1199164) ring influences its properties. acs.org
These synthetic endeavors would expand the chemical space around the 2,3-Thioepoxy Madol core, providing a library of compounds for further investigation. ajchem-b.com
Deeper Mechanistic Understanding of Chemical Transformations
The thiirane ring is a strained, three-membered heterocycle containing sulfur, making it susceptible to a variety of chemical transformations. Future mechanistic studies could provide a fundamental understanding of its reactivity.
Key research questions include:
Ring-opening reactions: Detailed kinetic and computational studies could elucidate the mechanisms of nucleophilic and electrophilic ring-opening reactions. researchgate.net This would involve identifying intermediates, transition states, and the stereochemical outcomes of these transformations.
Oxidation and Reduction: Investigating the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone would be a logical step. Conversely, studying the reduction of the thiirane to yield a di-thiol or a saturated hydrocarbon could reveal new synthetic possibilities.
Rearrangement reactions: The strained nature of the episulfide ring may predispose it to unique rearrangement pathways under thermal or catalytic conditions. Understanding these potential rearrangements is crucial for predicting its stability and reactivity. core.ac.uk
Table 1: Potential Chemical Transformations of this compound for Mechanistic Study
| Reaction Type | Potential Reagents | Expected Product Type | Research Focus |
| Nucleophilic Ring-Opening | Amines, Thiols, Alcohols | Amino-thiols, Dithioethers | Stereochemistry, Regioselectivity, Kinetics |
| Electrophilic Ring-Opening | Halogens, Protic Acids | Halogenated thiols | Reaction Intermediates, Mechanism |
| Oxidation | Peroxy acids (e.g., m-CPBA) | Steroidal Sulfoxide/Sulfone | Selectivity, Stability of products |
| Reduction | Metal hydrides (e.g., LiAlH4) | Steroidal Thiol | Reaction pathway, Byproducts |
Advanced In Vitro and In Vivo Biological Studies (Non-clinical)
While avoiding clinical aspects, non-clinical biological studies are essential to understand the molecular interactions of this compound. Future research should aim to characterize its behavior in controlled laboratory settings.
Receptor Binding Assays: Quantitative binding assays for a panel of steroid receptors (e.g., androgen and estrogen receptors) would clarify its binding affinity and selectivity. ontosight.aiontosight.ai Comparing these affinities to its oxygen-containing analog (epoxide) and the parent steroid (Madol) would highlight the role of the thiirane moiety. researchgate.net
Enzyme Interaction Studies: The compound's potential to interact with key steroid-metabolizing enzymes, such as cytochrome P450s, should be investigated. mdpi.com Such studies would reveal its potential as an enzyme inhibitor or substrate, providing insight into its metabolic fate. mdpi.comebi.ac.uk
Cell-based Assays: Utilizing cell lines in vitro can help to understand how the compound affects cellular processes like protein synthesis without administering it to a living organism. chemicalbook.com
Development of High-Resolution Analytical Techniques for Metabolites
A significant challenge in steroid research is the identification and quantification of metabolites. Future work must focus on developing robust analytical methods to track the biotransformation of this compound in in vitro and non-clinical in vivo models.
LC-MS/MS Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for steroid analysis. nih.govnih.govresearchgate.net Developing specific and sensitive LC-MS/MS methods is crucial for separating and identifying potential metabolites, which may include hydroxylated, glucuronidated, or sulfated species. acs.org The use of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of unknown metabolites. nih.gov
Metabolite Synthesis: To confirm the identity of metabolites detected by analytical instruments, the chemical synthesis of suspected metabolic products is necessary. These authentic standards are essential for validating analytical methods and ensuring accurate quantification.
Isotope Labeling Studies: Synthesizing isotopically labeled (e.g., with ¹³C or ²H) this compound would be an invaluable tool for tracing its metabolic pathways and unambiguously identifying its derivatives in complex biological matrices.
Table 2: Advanced Analytical Techniques for Metabolite Profiling
| Technique | Application for this compound Research | Potential Findings |
| LC-MS/MS | Quantification and identification in biological samples. nih.govresearchgate.net | Profile of Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolites. acs.org |
| GC-MS | Analysis of volatile derivatives after chemical modification. nih.gov | Complementary structural information, especially for non-polar metabolites. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for formula determination. | Unambiguous elemental composition of novel metabolites. |
| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation of isolated metabolites. acs.org | Definitive stereochemistry and connectivity of metabolites. |
Expansion of Applications in Polymer and Materials Science
The unique functional groups of this compound present opportunities for its use as a monomer or building block in materials science.
Polymer Synthesis: The thiirane ring can undergo ring-opening polymerization to create novel sulfur-containing polymers. These polymers could possess unique properties, such as high refractive indices or interesting thermal and mechanical characteristics. The steroid backbone would impart rigidity and hydrophobicity to the polymer chain. acs.org
Thiol-Ene/Thiol-Yne Chemistry: The episulfide can be opened to generate a thiol, which can then be used in "click" chemistry reactions, such as thiol-ene or thiol-yne additions. This would allow for the grafting of the steroid onto surfaces or its incorporation into complex polymer architectures like hydrogels or resins. mdpi.com
Self-Assembling Materials: The rigid, anisotropic shape of the steroid nucleus could be exploited to create liquid crystals or other self-assembling materials. The specific interactions of the thioepoxy group could influence the packing and bulk properties of these materials.
Sustainable and Scalable Production Methodologies
As with any chemical of interest, developing sustainable and scalable production methods is a critical long-term goal. Future research in this area could focus on green chemistry and biocatalysis.
Biocatalytic Synthesis: Exploring the use of engineered enzymes or whole-cell systems to perform key synthetic steps could offer a greener alternative to traditional chemical methods. rsc.orgmdpi.com For instance, a biocatalyst could be developed for the stereoselective thiiranation of a steroid precursor. acs.org
Flow Chemistry: Transitioning key synthetic steps from batch processing to continuous flow systems could improve efficiency, safety, and scalability. mdpi.com Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purity. americanpharmaceuticalreview.com
Renewable Starting Materials: Investigating synthetic routes that begin from abundant, plant-derived sterols (phytosterols) could reduce the reliance on more complex or expensive starting materials. mdpi.com
By pursuing these diverse research trajectories, the scientific community can build a comprehensive understanding of the chemistry and potential applications of this compound, moving well beyond its current characterization and unlocking its full potential as a unique chemical entity.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2,3-Thioepoxy Madol to ensure high purity?
- Methodological Answer: Synthesis requires precise control of reaction stoichiometry, as excess reagents (e.g., NaOH) may remain unreacted but do not affect yield . Purification via recrystallization (melting point: 168–169°C) and storage at 2–8°C are critical to maintain stability . Analytical techniques like TLC (retention factor consistency) and NMR (integration of methyl and epoxy protons) should confirm purity. Theoretical yield calculations (e.g., 1.8 g product from 1.37 g precursor) help validate experimental outcomes .
Q. How can thin-layer chromatography (TLC) be optimized to monitor the synthesis of this compound?
- Methodological Answer: Use silica gel plates with a polar mobile phase (e.g., ethyl acetate/hexane mixtures) to resolve intermediates and products. Spotting standards (e.g., starting material and expected product) alongside reaction aliquots ensures accurate Rf comparisons. Consistent TLC results at multiple reaction timepoints confirm completion .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer:
- NMR: ¹H NMR detects the epoxy ring (δ 3.1–3.5 ppm) and methyl groups (δ 0.8–1.2 ppm). ¹³C NMR confirms the thioepoxy sulfur linkage (C-S-C) at ~45–55 ppm.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 320.54 (C₂₀H₃₂OS) .
- IR: Epoxy C-O-C stretching (~1250 cm⁻¹) and S-C vibrations (~600 cm⁻¹) provide supplementary evidence.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer: Contradictions may arise from impurities (e.g., unreacted intermediates or stereoisomers). Cross-validate using multiple techniques:
- XRD for crystal structure confirmation.
- HPLC-MS to separate and identify byproducts.
- Computational modeling (DFT) to predict NMR/IR spectra for comparison .
- Consult peer-reviewed literature for analogous compounds and engage in collaborative peer reviews to identify methodological flaws (e.g., improper solvent selection) .
Q. What strategies optimize the epoxy ring-opening reactions of this compound for polymer applications?
- Methodological Answer:
- Catalyst Selection: Use Lewis acids (e.g., BF₃·Et₂O) to enhance ring-opening reactivity.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve thiourethane crosslinking, as seen in optical resin compositions .
- Kinetic Monitoring: Track epoxy conversion via FTIR (disappearance of C-O-C peak at ~1250 cm⁻¹) or Raman spectroscopy.
- Thermal Analysis: DSC/TGA evaluates polymer stability post-curing .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer:
- Scale-Up Adjustments: Maintain stoichiometric ratios (e.g., 1:1 thiol-to-epoxide) to prevent side reactions.
- Purification Refinement: Use column chromatography with gradient elution for higher throughput.
- Reaction Engineering: Employ flow chemistry to enhance heat/mass transfer and reduce decomposition .
Q. What methodologies validate the stability of this compound under varying environmental conditions?
- Methodological Answer:
- Accelerated Aging Studies: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- Analytical Endpoints: Monitor epoxy ring integrity via NMR and degradation byproducts via GC-MS.
- Statistical Modeling: Apply Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C) .
Data Analysis and Contradiction Management
Q. How should researchers approach conflicting data on the biological or catalytic activity of this compound?
- Methodological Answer:
- Meta-Analysis: Compare results across studies using PRISMA guidelines, noting variables like solvent systems or assay protocols.
- Dose-Response Curves: Replicate experiments with controlled concentrations to identify threshold effects.
- Collaborative Reanalysis: Share raw data with independent labs to verify reproducibility .
Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer:
- Multivariate Regression: Correlate substituent electronic effects (Hammett σ values) with reactivity/biological activity.
- Machine Learning: Train models on datasets of epoxy-thiol reaction kinetics to predict optimal derivatives.
- Bayesian Inference: Quantify uncertainty in SAR hypotheses using probabilistic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
